molecular formula C18H13ClO2 B8607613 2-((3-Chlorobenzyl)oxy)-1-naphthaldehyde

2-((3-Chlorobenzyl)oxy)-1-naphthaldehyde

Cat. No.: B8607613
M. Wt: 296.7 g/mol
InChI Key: GROHJASZTGRFOP-UHFFFAOYSA-N
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Description

2-((3-Chlorobenzyl)oxy)-1-naphthaldehyde is a naphthalene-based aldehyde derivative functionalized with a 3-chlorobenzyl ether group at the 2-position. This compound is synthesized via O-alkylation of 2-hydroxy-1-naphthaldehyde with 3-chlorobenzyl bromide, a reaction typically facilitated by base-mediated nucleophilic substitution (e.g., using sodium hydride) . The presence of the electron-withdrawing chlorine atom on the benzyl group enhances the compound’s stability and modulates its electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing β-lactamase inhibitors and fluorescent chalcone derivatives .

Key structural features include:

  • Naphthaldehyde backbone: Provides a rigid aromatic framework conducive to π-π interactions and fluorescence applications.
  • 3-Chlorobenzyl ether group: Introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C18H13ClO2

Molecular Weight

296.7 g/mol

IUPAC Name

2-[(3-chlorophenyl)methoxy]naphthalene-1-carbaldehyde

InChI

InChI=1S/C18H13ClO2/c19-15-6-3-4-13(10-15)12-21-18-9-8-14-5-1-2-7-16(14)17(18)11-20/h1-11H,12H2

InChI Key

GROHJASZTGRFOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC(=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Yield and Molecular Weight

Compound Name Substituent Yield (%) Molecular Weight (g/mol) Key Properties/Applications Source
5-((3-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde 3-Chlorobenzyl 46.9 261.0 Intermediate for sulfonamido β-lactamase inhibitors
5-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde 4-Chlorobenzyl 45.5 261.0 Lower yield vs. 3-Cl isomer; similar electronic effects
2-(Allyloxy)-1-naphthaldehyde (AN) Allyl N/A 212.2 Lower steric hindrance; used in fluorescent chalcones
2-((4-Vinylbenzyl)oxy)-1-naphthaldehyde (VBN) 4-Vinylbenzyl N/A 298.3 Higher steric hindrance; modulates solid-state fluorescence

Key Observations :

  • Substituent Position : The 3-chlorobenzyl group in 2-((3-Chlorobenzyl)oxy)-1-naphthaldehyde shows a marginally higher synthetic yield (46.9%) compared to its 4-chloro analog (45.5%), likely due to reduced steric clash during O-alkylation .
  • Steric Effects : Allyl and 4-vinylbenzyl substituents in AN and VBN, respectively, demonstrate how bulkier groups (e.g., 4-vinylbenzyl) enhance steric hindrance, altering photophysical properties such as absorption maxima and fluorescence quantum yields .

Electronic and Functional Differences

  • Electron-Withdrawing Effects: The 3-chlorobenzyl group increases the electrophilicity of the aldehyde moiety compared to non-halogenated analogs (e.g., 5-(benzyloxy)-2-hydroxybenzaldehyde), facilitating nucleophilic additions in inhibitor synthesis .
  • ANPEO (derived from AN) exhibits λmax at 370 nm in THF, while VBNPEO shows a broader absorption due to steric effects .

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